molecular formula C8H12N2O B13607687 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine

2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine

Cat. No.: B13607687
M. Wt: 152.19 g/mol
InChI Key: ATHKIZBIOWJYBM-UHFFFAOYSA-N
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Description

2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of a pyridine ring substituted with a methyl group and an ether linkage to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine typically involves the reaction of 3-methyl-4-hydroxypyridine with 2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridine ring is replaced by the ethanamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar in structure but lacks the ethanamine moiety.

    3-Methyl-4-hydroxypyridine: Similar in structure but lacks the ether linkage to ethanamine.

    2-(3-Methylpyridin-4-yl)ethanamine: Similar but without the ether linkage.

Uniqueness

2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ether linkage and ethanamine moiety differentiate it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)oxyethanamine

InChI

InChI=1S/C8H12N2O/c1-7-6-10-4-2-8(7)11-5-3-9/h2,4,6H,3,5,9H2,1H3

InChI Key

ATHKIZBIOWJYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCCN

Origin of Product

United States

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